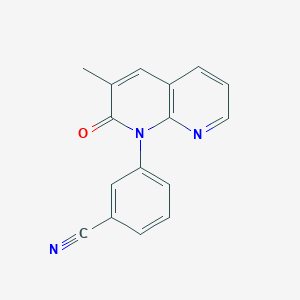![molecular formula C17H18O3 B14297655 1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene CAS No. 119048-84-9](/img/structure/B14297655.png)
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene, also known as anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by its pleasant, sweet aroma. This compound is commonly found in essential oils of plants such as anise, fennel, and star anise .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of anisole with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like anise and fennel. The essential oils are then subjected to fractional distillation to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anisaldehyde or anisic acid.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of certain enzymes and receptors, leading to its observed biological effects. For example, it can inhibit the activation of STAT3, a transcription factor involved in cell growth and survival .
Comparación Con Compuestos Similares
1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene can be compared with other similar compounds such as:
Anisole: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Eugenol: Contains a methoxy group and an allyl group, but has different biological activities.
Propiedades
Número CAS |
119048-84-9 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-methoxy-4-[(4-prop-2-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C17H18O3/c1-3-12-19-16-6-4-14(5-7-16)13-20-17-10-8-15(18-2)9-11-17/h3-11H,1,12-13H2,2H3 |
Clave InChI |
VHPFZRJUPMHIEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
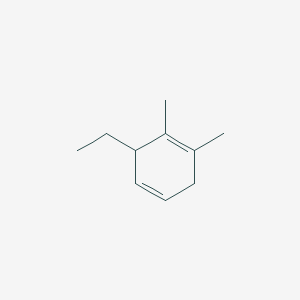
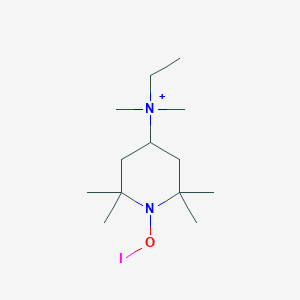
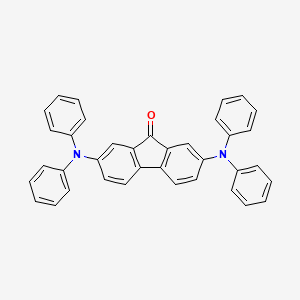
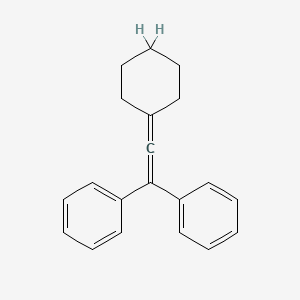
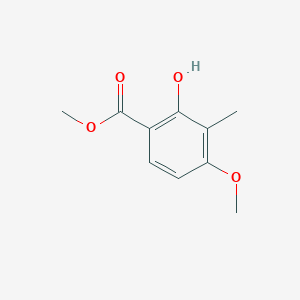
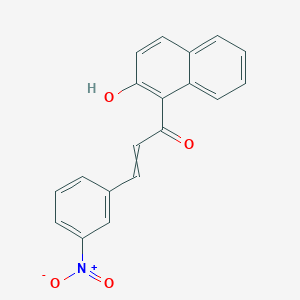
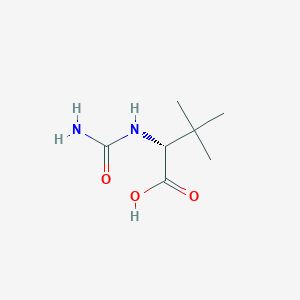

![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
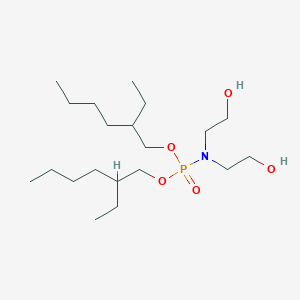
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
